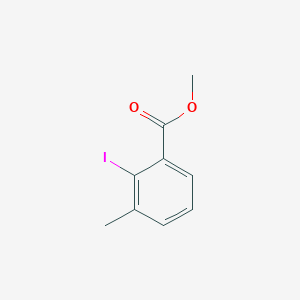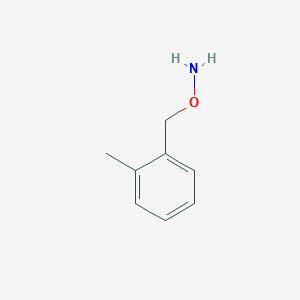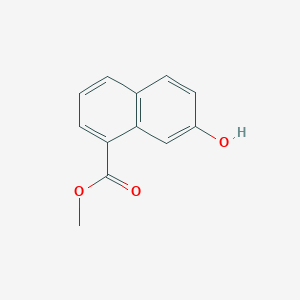
Methyl 7-hydroxy-1-naphthoate
Overview
Description
Methyl 7-hydroxy-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a hydroxyl group at the 7th position and a methoxycarbonyl group at the 1st position
Mechanism of Action
Target of Action
Methyl 7-hydroxy-1-naphthoate primarily targets macrophages , a type of white blood cell that plays a crucial role in the body’s immune response . It interacts with key proteins within these cells, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Mode of Action
This compound inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of iNOS and COX-2, as well as the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Additionally, it decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmacokinetics
Its close analog, 2-hydroxy-5-methyl-1-naphthoate, is known to be activated by the enzyme 2-hydroxy-5-methyl-1-naphthoate–coa ligase . This suggests that this compound may also undergo similar metabolic transformations.
Result of Action
The result of this compound’s action is the suppression of the inflammatory response in macrophages . By inhibiting key inflammatory mediators and signaling pathways, it helps to control the overproduction of these mediators, thereby preventing excessive inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate the inflammatory response in macrophages, which this compound works to inhibit . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-hydroxy-5-methyl-1-naphthoate, play a role in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS) . They interact with enzymes such as the 2-hydroxy-5-methyl-1-naphthoate 7-hydroxylase .
Cellular Effects
Related compounds like Methyl-1-hydroxy-2-naphthoate have been shown to inhibit lipopolysaccharide-induced inflammatory response in macrophages . They significantly inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Molecular Mechanism
Methyl-1-hydroxy-2-naphthoate, a related compound, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages via suppression of NF-κB and MAPKs signaling pathways activation .
Metabolic Pathways
Methyl 7-hydroxy-1-naphthoate may be involved in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS) . It is known that 2-hydroxy-5-methyl-1-naphthoate 7-hydroxylase, an enzyme, catalyzes the hydroxylation at C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-1-naphthoate can be synthesized through the esterification of 7-hydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, treatment with acyl chlorides can yield esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly for its potential anti-inflammatory effects.
Industry: Methyl 7-hydroxy-1-naphthoate is used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Comparison with Similar Compounds
Methyl 7-hydroxy-1-naphthoate can be compared with other naphthoate derivatives such as:
Methyl 1-hydroxy-2-naphthoate: Similar in structure but with the hydroxyl group at the 2nd position. It also exhibits anti-inflammatory properties.
Methyl 2-hydroxy-5-methyl-1-naphthoate: Contains a methyl group at the 5th position and a hydroxyl group at the 2nd position. It is involved in the biosynthesis of the antibiotic neocarzinostatin.
2-hydroxy-7-methoxy-5-methyl-1-naphthoate: Features additional methoxy and methyl groups, making it a more complex derivative with unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 7-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJEXPTZAZSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517932 | |
| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84880-17-1 | |
| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


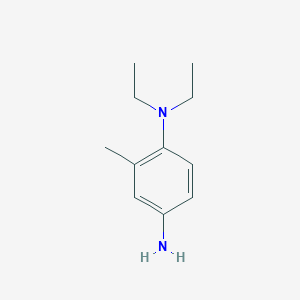
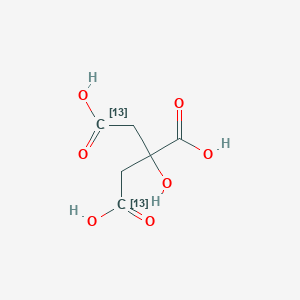
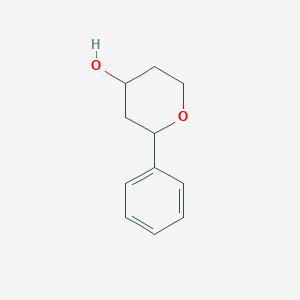
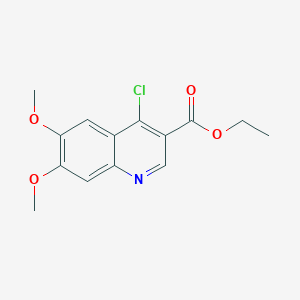
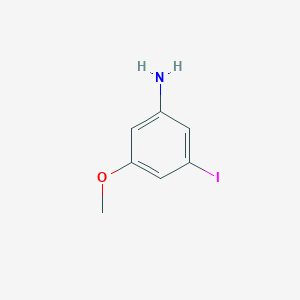
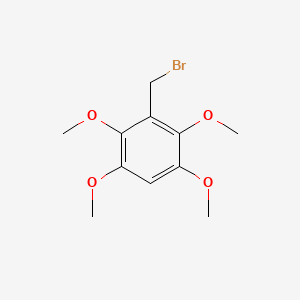
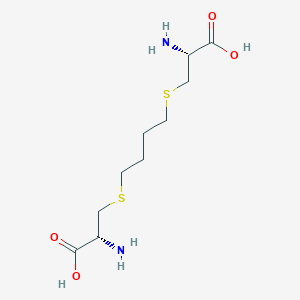
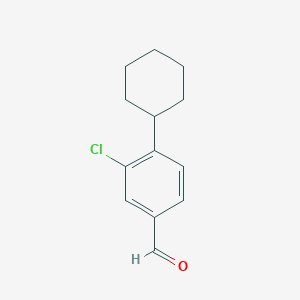
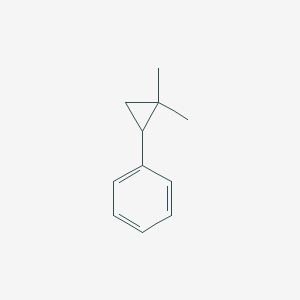
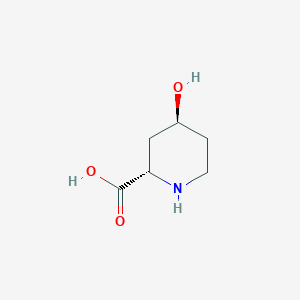
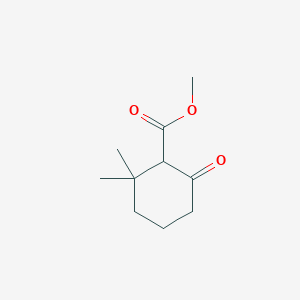
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)
